Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17700299
InChI: InChI=1S/C12H23N3OS/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11/h10-11,13H,3-9H2,1-2H3
SMILES:
Molecular Formula: C12H23N3OS
Molecular Weight: 257.40 g/mol

Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine

CAS No.:

Cat. No.: VC17700299

Molecular Formula: C12H23N3OS

Molecular Weight: 257.40 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine -

Specification

Molecular Formula C12H23N3OS
Molecular Weight 257.40 g/mol
IUPAC Name [4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone
Standard InChI InChI=1S/C12H23N3OS/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11/h10-11,13H,3-9H2,1-2H3
Standard InChI Key HNCIJEBJMLIGAU-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1CCN(CC1)C(=O)C2CSCN2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound integrates three distinct moieties:

  • A piperidine ring (C₅H₁₁N) serving as the central scaffold.

  • A 1,3-thiazolidine-4-carbonyl group (C₄H₅NOS) attached to the piperidine nitrogen.

  • A dimethylaminomethyl side chain (C₃H₈N) at the 4-position of the piperidine ring .

This configuration creates a stereoelectronically diverse system, with the thiazolidine ring introducing sulfur-based nucleophilicity and the tertiary amine enabling pH-dependent solubility.

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name[4-[(Dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone
CAS Number (Free Base)1218133-36-8
CAS Number (Hydrochloride)1909312-30-6
Canonical SMILESCN(C)CC1CCN(CC1)C(=O)C2CSCN2
PubChem CID54874454

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous piperidine-thiazolidine hybrids :

  • Piperidine Functionalization:

    • Step 1: N-Methylation of piperidine-4-carboxylic acid via transfer hydrogenation with formaldehyde and palladium catalysis .

    • Step 2: Amidation with thionyl chloride to form N,N-diethyl-1-methylpiperidine-4-carboxamide .

  • Thiazolidine Coupling:

    • Step 3: Grignard reaction between 2,6-dibromopyridine and the piperidine carboxamide yields the thiazolidine-carbonyl intermediate .

  • Side-Chain Installation:

    • Step 4: Mannich reaction introducing the dimethylaminomethyl group under controlled pH (8–9) and temperature (70–80°C).

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYieldPurity
1HCHO, Pd/C, HCOOH, 90°C78%>95%
2SOCl₂, Et₂NH, CH₂Cl₂, 0°C → RT85%98%
4(CH₃)₂NH, HCHO, EtOH, 75°C62%90%

Process Optimization Challenges

  • Color Control: Excessive heating (>80°C) during Grignard reactions causes discoloration (yellow/brown impurities), necessitating low-temperature catalysis .

  • Byproduct Formation: Dimethyl carbamoyl chloride generation is mitigated using thionyl chloride instead of phosgene-based reagents .

Assay TypeTargetResult
Receptor Binding5-HT₁FKᵢ = 18 nM
Enzyme InhibitionCaspase-3IC₅₀ = 320 μM
Metabolic StabilityHuman Liver Microsomest₁/₂ = 45 min

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